N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine
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Overview
Description
N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine is a complex organic compound that features a cyclohexene ring fused with a tetrahydrothiopyran ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine typically involves the reaction of cyclohex-3-en-1-ylamine with tetrahydro-2H-thiopyran-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-amine: A structurally related compound with similar chemical properties.
N-(3,3,5,5-Tetramethylcyclohexyl)tetrahydro-2H-thiopyran-3-amine: Another related compound with a different substitution pattern on the cyclohexyl ring.
Uniqueness
N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NS |
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Molecular Weight |
197.34 g/mol |
IUPAC Name |
N-cyclohex-3-en-1-ylthian-3-amine |
InChI |
InChI=1S/C11H19NS/c1-2-5-10(6-3-1)12-11-7-4-8-13-9-11/h1-2,10-12H,3-9H2 |
InChI Key |
GAGBDXGDLAKHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2CCC=CC2 |
Origin of Product |
United States |
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